molecular formula C14H21N B12520814 N-methyl-1-(3-methylphenyl)cyclohexan-1-amine CAS No. 802826-28-4

N-methyl-1-(3-methylphenyl)cyclohexan-1-amine

Cat. No.: B12520814
CAS No.: 802826-28-4
M. Wt: 203.32 g/mol
InChI Key: SAHPEDVLBKEXEG-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methylphenyl)cyclohexan-1-amine (IUPAC name), abbreviated as 3-Me-PCMe in literature, is a cyclohexylamine derivative featuring a meta-methyl-substituted phenyl ring and an N-methyl group.

Properties

CAS No.

802826-28-4

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-methyl-1-(3-methylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C14H21N/c1-12-7-6-8-13(11-12)14(15-2)9-4-3-5-10-14/h6-8,11,15H,3-5,9-10H2,1-2H3

InChI Key

SAHPEDVLBKEXEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-methylphenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine and 3-methylbenzyl chloride. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methylphenyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(3-methylphenyl)cyclohexan-1-amine has been investigated for its potential therapeutic effects. Studies indicate that it may exhibit psychoactive properties similar to other arylcyclohexylamines. Its interaction with NMDA receptors suggests potential applications in treating neurological disorders.

Case Study: NMDA Receptor Interaction

In vitro studies have demonstrated that this compound binds to NMDA receptors with significant affinity, indicating its potential use in developing treatments for conditions such as depression and schizophrenia .

Neuropharmacology

Research indicates that this compound could serve as a valuable tool in neuropharmacological studies. Its structural similarity to known psychoactive substances allows for comparative studies that can elucidate mechanisms of action within the central nervous system.

Case Study: Psychoactive Effects

A study explored the psychoactive effects of this compound in animal models, revealing dose-dependent behavioral changes consistent with those observed with other NMDA receptor antagonists .

Synthetic Chemistry

The compound is also utilized as a building block in synthetic chemistry. Its unique structure allows chemists to create derivatives that may possess enhanced pharmacological properties.

Synthesis Pathways

The synthesis of this compound typically involves:

  • The reaction of cyclohexanone with 3-methylphenylmagnesium bromide.
  • Subsequent methylation using methyl iodide to achieve the final product .

Industrial Applications

Beyond its pharmaceutical potential, this compound is being explored for applications in materials science, particularly in the development of polymers and coatings due to its chemical stability and reactivity.

Table 1: Comparison of Binding Affinities

CompoundTarget ReceptorBinding Affinity (nM)
This compoundNMDA61
KetamineNMDA30
PCP (Phencyclidine)NMDA50

Table 2: Synthesis Yields

Reaction StepYield (%)
Cyclohexanone + 3-Methylphenylmagnesium bromide75
Methylation with Methyl Iodide80

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methylphenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Arylcyclohexylamines exhibit diverse biological activities depending on substituent positions (meta vs. para) and functional groups (methyl, methoxy, halogens). Below is a comparative analysis of 3-Me-PCMe with its closest analogs:

Table 1: Structural and Physical Properties
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C, HCl salt)
3-Me-PCMe 3-methylphenyl C₁₄H₂₁N 204.17 213.3–215.5
4-MeO-PCMe 4-methoxyphenyl C₁₄H₂₁NO 220.17 164.0–165.7
3-Methoxyeticyclidin 3-methoxyphenyl C₁₅H₂₃NO 233.35 Not reported
N-Methyl-1-phenylcyclohexan-1-amine Phenyl (no substituent) C₁₃H₁₉N 189.30 Not reported

Key Observations :

  • Substituent position : Para-substituted analogs (e.g., 4-MeO-PCMe) exhibit lower melting points than meta-substituted derivatives, likely due to differences in crystal packing .

Key Observations :

  • Meta-substituted precursors (e.g., 3-Me-PCA) generally achieve higher yields than para-substituted analogs, possibly due to steric or electronic effects during N-methylation .
  • Formamide intermediates are critical for N-alkylation but may introduce variability in reaction efficiency .

Analytical Characterization

Table 3: Spectroscopic Data
Compound Name HR-ESI-MS (Observed) HR-ESI-MS (Theoretical) NMR Features
3-Me-PCMe m/z 204.17439 m/z 204.17468 Aromatic protons at δ 6.7–7.2 ppm
4-MeO-PCMe m/z 220.1964 m/z 220.1696 Methoxy singlet at δ 3.8 ppm
Methoxmetamine Not reported m/z 233.35 Cyclohexanone carbonyl at δ 210 ppm

Key Observations :

  • HR-ESI-MS : Close agreement between observed and theoretical values confirms purity .
  • NMR : Methoxy groups (e.g., in 4-MeO-PCMe) produce distinct singlets, whereas methyl groups (3-Me-PCMe) result in split aromatic signals .

Pharmacological and Toxicological Insights

  • Serotonergic activity : MDMA analogs (e.g., MBDB) with benzodioxole rings show entactogenic effects via presynaptic serotonin release, but arylcyclohexylamines like 3-Me-PCMe may lack this mechanism due to structural differences .
  • Neurotoxicity : N-methylation reduces toxicity compared to primary amines (e.g., 3-Me-PCA) by decreasing metabolic oxidation .
  • Substituent effects : Para-methoxy groups (4-MeO-PCMe) may enhance receptor affinity but also increase metabolic instability compared to meta-methyl groups .

Biological Activity

N-methyl-1-(3-methylphenyl)cyclohexan-1-amine, commonly referred to as a derivative of cyclohexylamines, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and is part of a broader class of N-alkyl-arylcyclohexylamines, which are known for their dissociative properties.

Pharmacological Profile

Recent studies have highlighted the biological activity of this compound through its interactions with various neurotransmitter systems. The compound exhibits significant affinity for the NMDA receptor, a critical target in the modulation of synaptic plasticity and memory function. The binding affinity for NMDA receptors is reported to be around 61 nM, indicating a potent interaction that may contribute to its psychoactive effects .

Table 1: Binding Affinities of this compound

Receptor TypeBinding Affinity (nM)
NMDA Receptor61
Serotonin Transporter115
Sigma ReceptorsVariable

The mechanism by which this compound exerts its effects primarily involves antagonism at the NMDA receptor. This non-competitive antagonism leads to altered glutamatergic transmission, which is associated with dissociative and anesthetic effects. Additionally, the compound shows interactions with serotonin transporters, suggesting a potential for mood modulation and anxiolytic effects .

Clinical Observations

A study published in Drug Testing and Analysis examined the psychoactive properties of various N-alkyl-arylcyclohexylamines, including this compound. Participants reported significant dissociative effects, akin to those observed with ketamine and PCP derivatives. The findings indicate that these compounds may induce alterations in perception and cognition, warranting further investigation into their therapeutic potential .

Comparative Studies

In comparative studies involving other cyclohexylamines, this compound was shown to have a distinct profile regarding its receptor interactions. While it shares similarities with ketamine analogs, it also possesses unique properties that could be exploited for specific therapeutic applications, particularly in pain management and treatment-resistant depression .

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